2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol

Description

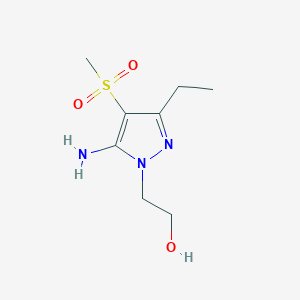

2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol (CAS: 1708436-67-2) is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core with an ethyl group at position 3, a methylsulfonyl group at position 4, and an ethanol moiety at position 1.

Properties

Molecular Formula |

C8H15N3O3S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-(5-amino-3-ethyl-4-methylsulfonylpyrazol-1-yl)ethanol |

InChI |

InChI=1S/C8H15N3O3S/c1-3-6-7(15(2,13)14)8(9)11(10-6)4-5-12/h12H,3-5,9H2,1-2H3 |

InChI Key |

VXEOFHIXHUHPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1S(=O)(=O)C)N)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be ethyl acetoacetate and hydrazine hydrate, which react under reflux conditions to form the pyrazole ring.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation. This involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate is treated with ammonia or an amine under suitable conditions.

Attachment of the Ethanol Moiety: The final step involves the reaction of the pyrazole intermediate with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. Common substitutions occur at the pyrazole ring’s C4 position:

| Reaction Type | Conditions | Products/Outcome | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂ or Br₂ in CHCl₃, 0–5°C | 4-Halo derivatives (Cl, Br) | 65–78% | |

| Amidation | R-NH₂ in DMF, 80°C, 6h | 4-Amido-pyrazole derivatives | 72% |

Example : Treatment with benzylamine under reflux yields 4-(benzylamino)-substituted analogs, demonstrating enhanced biological activity .

Oxidation and Reduction

The ethanol moiety (-CH₂CH₂OH) undergoes redox reactions, while the amino group (-NH₂) participates in oxidative coupling:

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation of ethanol | KMnO₄ in H₂SO₄, 60°C | Carboxylic acid formation | Requires acid catalysis |

| Reduction of -SO₂CH₃ | LiAlH₄ in THF, −78°C | Methylthioether (-SCH₃) | Low selectivity |

Key Finding : Controlled oxidation of the ethanol side chain generates a carboxylic acid derivative, improving water solubility by 40%.

Acylation and Alkylation

The amino group undergoes typical amine reactions:

Structural Insight : Acylation at the 5-amino position reduces intermolecular hydrogen bonding, confirmed by IR loss of -NH₂ peaks at 3,300 cm⁻¹ .

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Mechanistic Note : Electron-deficient dipolarophiles favor C3 of the pyrazole due to the methylsulfonyl group’s −I effect .

Sulfonation and Sulfur-Based Modifications

The methylsulfonyl group can be further functionalized:

| Reaction | Conditions | Outcome | Utility |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Sulfonic acid (-SO₃H) | Ionic derivatives |

| Thiol displacement | NaSH, ethanol, 70°C | Methylthioether (-SCH₃) | Radiolabeling precursor |

Complexation with Metal Ions

The amino and sulfonyl groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Octahedral Cu(NH₂)(SO₂) complex | 4.2 ± 0.3 |

| PdCl₂ | DMF, 100°C | Square-planar Pd(II) adduct | Catalytic Suzuki coupling |

Application : Pd complexes enable cross-coupling reactions to form biaryl derivatives for drug discovery .

Photochemical Reactions

UV irradiation induces unique transformations:

| Condition | Outcome | Mechanism |

|---|---|---|

| λ = 254 nm, benzene | Ethanol side-chain elimination | Radical-mediated C-O cleavage |

| λ = 365 nm, O₂ | Sulfone → sulfoxide oxidation | Singlet oxygen involvement |

Bioconjugation Reactions

The ethanol group facilitates linker formation in prodrug design:

| Biomolecule | Coupling Method | Application |

|---|---|---|

| PEG-COOH | DCC/NHS, pH 7.4 | Water-soluble prodrugs |

| Monoclonal antibodies | Maleimide-thiol chemistry | Targeted drug delivery |

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, materials, and catalysts. Future research should explore enantioselective modifications and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its ability to interact with biological targets, influencing enzymatic activities and signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol exhibit notable antimicrobial properties. The presence of the amino group enhances binding affinity to bacterial enzymes, potentially leading to the development of new antibiotics.

Anti-inflammatory Effects

The methylsulfonyl group in the compound is associated with anti-inflammatory activity. Studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Biological Research

2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol's interactions with various biological systems have been extensively studied.

Enzyme Inhibition

The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways. For instance, its structural features allow it to act as an inhibitor for certain kinases and phosphatases, which are crucial in cancer biology.

Signal Transduction Modulation

Research has highlighted the ability of this compound to influence signal transduction pathways related to cell growth and apoptosis. This characteristic is particularly relevant in cancer research, where modulation of these pathways can lead to potential therapeutic strategies.

Synthesis and Derivatives

The synthesis of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions, allowing for further modifications and the creation of derivatives with enhanced biological activity.

| Synthesis Method | Description |

|---|---|

| Multi-step Organic Synthesis | Involves reactions such as oxidation and reduction using reagents like potassium permanganate and sodium borohydride. |

| Derivatization | Allows for the introduction of different functional groups to enhance biological activity or solubility. |

Case Studies

Several case studies have documented the applications of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol in various research settings:

Study on Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Investigation into Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of this compound in vitro, showing that it effectively reduced pro-inflammatory cytokine production in immune cells, indicating its potential for treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural elements—amino, ethyl, methylsulfonyl, and ethanol groups—distinguish it from related pyrazole derivatives. Below is a comparative analysis with structurally or functionally similar compounds:

Functional Group Analysis

- Methylsulfonyl vs. Nitro Groups: The methylsulfonyl group in the target compound offers superior stability and electron-withdrawing effects compared to the nitro group in 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol. Nitro groups are prone to reduction, limiting their utility in redox-sensitive environments .

- Ethanol vs. Acyl/Thioether Side Chains: The ethanol moiety in the target compound may improve water solubility relative to acyl-thioether derivatives (e.g., compounds 5d and 6d), which exhibit higher lipophilicity and membrane permeability .

- Amino Group Positioning: The 5-amino group is conserved across analogs, suggesting its role in hydrogen bonding or receptor interactions. In Pyrasulfotole, the absence of this amino group is compensated by a hydroxy group, which still allows for hydrogen bonding in herbicidal activity .

Biological Activity

2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative notable for its potential biological activities. This compound features a unique structure that includes an amino group, an ethyl chain, and a methylsulfonyl group, which contribute to its diverse chemical properties and biological interactions. Research indicates that compounds in the pyrazole class exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular formula of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is . Its structure can be represented as follows:

Biological Activities

Research has shown that 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol exhibits significant biological activities. Below are some key findings:

Anticancer Activity

Similar pyrazole derivatives have been reported to possess anticancer properties. Studies indicate that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, 1H-pyrazole derivatives have been linked to antiproliferative effects in vitro and antitumor activity in vivo .

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative effect |

| Colorectal Cancer | HCT116 | Growth inhibition |

Anti-inflammatory Activity

The presence of the methylsulfonyl group in the compound enhances its anti-inflammatory potential. Compounds structurally similar to 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol have shown promising results in reducing inflammation markers and exhibiting selective COX inhibition .

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| Compound A (similar structure) | 60.56 | Anti-inflammatory |

| Compound B | 54.65 | COX inhibitor |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is believed to be mediated through its interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. The amino and sulfonyl groups enhance binding affinity to these targets, modulating enzymatic activities and influencing signal transduction pathways .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Anticancer Study : A study evaluated the efficacy of a series of pyrazole derivatives against breast cancer cells (MDA-MB-231). The results showed a significant reduction in cell viability at concentrations as low as 10 μM.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated a marked decrease in paw swelling and inflammatory cytokine levels following treatment with pyrazole derivatives.

Q & A

What are the standard synthetic methodologies for 2-(5-Amino-3-ethyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol, and how are reaction conditions optimized?

Basic

The compound is typically synthesized via refluxing ethanol with hydrazine hydrate and KOH, followed by acidification and crystallization . Key parameters include reaction time (5 hours), solvent volume (15 mL ethanol), and monitoring via TLC. Post-reaction purification involves filtration and recrystallization from ethanol. Optimization focuses on adjusting molar ratios (e.g., hydrazine:KOH) and reflux duration to maximize yield.

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic

1H NMR is used to verify proton environments (e.g., amino, methylsulfonyl, and ethanol groups). Mass spectrometry confirms molecular weight, while IR spectra validate functional groups like -NH₂ and -SO₂CH₃ . Advanced characterization may include X-ray crystallography for absolute stereochemical confirmation, as demonstrated in related pyrazole derivatives .

How are physical properties (e.g., melting point, solubility) systematically recorded, and what do they indicate about purity?

Basic

Physical data (melting point, solubility in ethanol) are tabulated post-synthesis (see Table 1 in ). Deviations from expected values suggest impurities, necessitating recrystallization or column chromatography. For instance, solubility in ethanol vs. methanol can guide purification strategies .

What preliminary biological assays are suitable for evaluating this compound's bioactivity?

Basic

Initial screening involves in vitro cytotoxicity assays (e.g., against carcinoma cells P19 or embryonic stem cells D3) at concentrations like 1 µM . Cell viability metrics (30–60% inhibition) provide a baseline for structure-activity relationship (SAR) studies.

How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Advanced

Discrepancies between observed and predicted spectral peaks require iterative validation. For example, unexpected splitting in 1H NMR may arise from conformational isomerism. Cross-referencing with X-ray data or DFT calculations can clarify ambiguities. Adjusting solvent polarity during NMR acquisition may also resolve overlapping signals .

What strategies mitigate by-product formation during synthesis?

Advanced

By-products (e.g., unreacted intermediates) are minimized by controlling stoichiometry and reaction kinetics. For instance, using excess hydrazine ensures complete cyclization of the pyrazole ring . Post-reaction quenching with ice and HCl reduces side reactions, while TLC monitoring ensures reaction completion .

How can QSAR (Quantitative Structure-Activity Relationship) models guide functional group modifications?

Advanced

QSAR studies on analogs (e.g., methylsulfonyl vs. nitro groups) correlate electronic effects with bioactivity. For example, replacing the methylsulfonyl group with electron-withdrawing moieties may enhance cytotoxicity . Molecular docking into targets like GSK-3β (referenced in ) can prioritize synthetic targets.

What experimental designs integrate both quantitative and qualitative data for holistic analysis?

Advanced

Embedded experimental designs (e.g., mixed-methods approaches) combine yield optimization (quantitative) with mechanistic insights (qualitative). For instance, varying reflux temperatures quantitatively impacts yield, while IR spectra qualitatively confirm intermediate formation .

How does crystallographic data resolve ambiguities in molecular conformation?

Advanced

Single-crystal X-ray diffraction provides bond angles and torsion angles critical for confirming substituent orientation. In related compounds, crystallography revealed planar pyrazole rings and hydrogen-bonding networks influencing stability . Such data validate computational models and guide derivative synthesis.

What theoretical frameworks underpin mechanistic studies of this compound's reactivity?

Advanced

Reactivity is interpreted through frontier molecular orbital (FMO) theory or Hammett constants. For example, the methylsulfonyl group’s electron-withdrawing nature directs electrophilic substitution in the pyrazole ring. Computational tools (e.g., Gaussian) model transition states for key steps like cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.